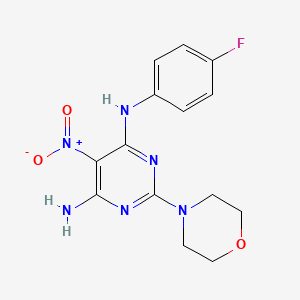
N-(4-fluorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-fluorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a fluorophenyl group, a morpholine ring, and nitro and diamine functionalities. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl group, morpholine ring, and nitro and diamine functionalities. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N4-(4-fluorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N4-(4-fluorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N4-(4-chlorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine
- N4-(4-bromophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine
- N4-(4-methylphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine
Uniqueness
N4-(4-fluorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability
This detailed article provides a comprehensive overview of N4-(4-fluorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H15FN6O3 |
|---|---|
Molecular Weight |
334.31 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H15FN6O3/c15-9-1-3-10(4-2-9)17-13-11(21(22)23)12(16)18-14(19-13)20-5-7-24-8-6-20/h1-4H,5-8H2,(H3,16,17,18,19) |
InChI Key |
MSTSFQSFJZACQK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















